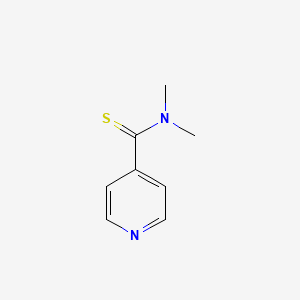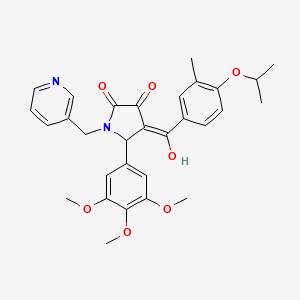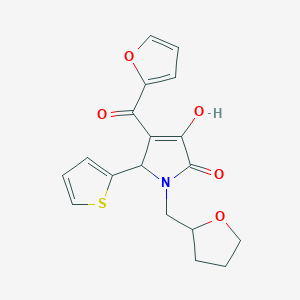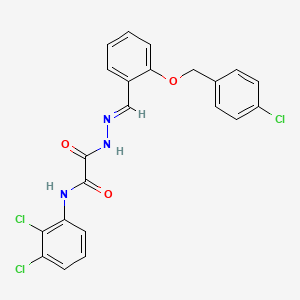
1-(3-Pyridinylmethyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Pyridinylmethyl)-2-pyrrolidinone: is a heterocyclic organic compound that features a pyridine ring attached to a pyrrolidinone structure
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Pyridinylmethyl)-2-pyrrolidinone can be synthesized through several methods. One common approach involves the reaction of 3-pyridinemethanol with 2-pyrrolidinone under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-(3-Pyridinylmethyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyrrolidine derivatives.
科学的研究の応用
Chemistry: 1-(3-Pyridinylmethyl)-2-pyrrolidinone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can interact with various biological targets, making it useful in drug discovery and development.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its unique structure allows for the exploration of novel drug candidates with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(3-Pyridinylmethyl)-2-pyrrolidinone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or modulating their function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.
類似化合物との比較
1-(3-Pyridinylmethyl)piperazine hydrochloride: This compound shares a similar pyridine ring structure but differs in the presence of a piperazine ring instead of a pyrrolidinone ring.
1-(6-Chloro-3-pyridinylmethyl)-2-pyrrolidinone: This compound has a chloro substituent on the pyridine ring, which can alter its reactivity and biological activity.
Uniqueness: 1-(3-Pyridinylmethyl)-2-pyrrolidinone is unique due to its specific combination of a pyridine ring and a pyrrolidinone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
57786-16-0 |
|---|---|
分子式 |
C10H12N2O |
分子量 |
176.21 g/mol |
IUPAC名 |
1-(pyridin-3-ylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O/c13-10-4-2-6-12(10)8-9-3-1-5-11-7-9/h1,3,5,7H,2,4,6,8H2 |
InChIキー |
YPKLGBBSEAWDKK-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)CC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro-](/img/structure/B12011266.png)

![[4-bromo-2-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12011268.png)


![N'-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12011287.png)

![N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide](/img/structure/B12011289.png)

![[4-bromo-2-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12011295.png)
![butyl 4-[[2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoate](/img/structure/B12011315.png)



